molecular formula C17H20N6O2S B2735915 6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060223-84-8

6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2735915
CAS RN: 1060223-84-8
M. Wt: 372.45
InChI Key: HBNCHONJZVIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity and Eosinophil Infiltration Inhibition

The compound has been evaluated for its antihistaminic activity and the ability to inhibit eosinophil infiltration. This was specifically observed in compounds showing both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting its potential as a therapeutic agent for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-Diabetic Potential

Another area of application includes its evaluation as an anti-diabetic medication, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating significant antioxidant and insulinotropic activities. This suggests its role in managing diabetes mellitus (Bindu et al., 2019).

Anticancer Properties

The compound has also been studied for its potential in cancer treatment. Modifications of its structure have led to the development of compounds with significant anticancer activities, including the downregulation of the androgen receptor for treating advanced prostate cancer (Bradbury et al., 2013). Moreover, derivatives have shown antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antifungal Applications

Research has also extended into antimicrobial and antifungal activities, where derivatives have been synthesized and screened for activity against various bacterial and fungal strains. This indicates the compound's potential use in treating infectious diseases (Patil et al., 2021).

properties

IUPAC Name

6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-13-9-14(2)11-15(10-13)26(24,25)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNCHONJZVIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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